Bis(4-methoxyphenyl)phenylphosphine
Overview
Description
Synthesis Analysis
The synthesis of bis(4-methoxyphenyl)phenylphosphine involves complex organic synthesis routes. For instance, bis(m-methoxyphenyl)(p-methoxyphenyl)phosphine and di(n-butyl)(p-methoxy-phenyl)-phosphine have been synthesized and characterized, indicating the versatility in substituting the phenyl rings and methoxy groups during the synthetic process (Hettstedt et al., 2016).
Molecular Structure Analysis
The molecular structure of bis(4-methoxyphenyl)phenylphosphine has been elucidated through various spectroscopic techniques and, in some cases, crystallography. For example, the structure of compounds related to bis(4-methoxyphenyl)phenylphosphine has been determined by single-crystal X-ray diffraction, revealing intricate details about bond lengths and angles crucial for understanding its reactivity and interaction with metals (Lin et al., 2001).
Chemical Reactions and Properties
Bis(4-methoxyphenyl)phenylphosphine participates in various chemical reactions, particularly in forming complexes with metals. For instance, reactions with palladium chloride and amines have yielded trans-amminedichloropalladium complexes, indicating its ability to coordinate with metals and facilitate transformations. The bond lengths and electron density contributions from the phenyl rings to phosphorus for binding with Pd(II) have been characterized, demonstrating its utility in organometallic chemistry (Lin et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of bis(4-methoxyphenyl)phenylphosphine are critical for its handling and application in various chemical processes. While specific data on these properties was not directly found in the searched papers, these characteristics generally depend on the molecular structure, particularly the substituents on the phenyl rings and the overall molecular geometry.
Chemical Properties Analysis
The chemical properties of bis(4-methoxyphenyl)phenylphosphine, including its reactivity, acid-base behavior, and ligand properties, are essential for its applications in catalysis and synthesis. Its ability to act as a ligand for metal complexes, as seen in the formation of palladium complexes, highlights its potential in facilitating various catalytic processes, including hydroformylation and cross-coupling reactions. The electronic effects of the methoxy groups and the phenyl ring contribute significantly to its reactivity and interaction with metal centers (Chen et al., 2015).
Scientific Research Applications
1. Catalytic Nanoreactors for Biphasic Hydroformylation
- Summary of Application: Bis(4-methoxyphenyl)phenylphosphine (BMOPPP) is used in the synthesis of amphiphilic core-cross-linked micelles, which serve as catalytic nanoreactors for biphasic hydroformylation .
- Methods of Application: BMOPPP ligands are synthesized by a three-step one-pot radical polymerization in emulsion, using the polymerization-induced self-assembly (PISA) strategy and reversible addition-fragmentation chain transfer (RAFT) as the controlling method .
- Results or Outcomes: The study demonstrated the successful synthesis of core-cross-linked micelles functionalized with BMOPPP, which can be used as catalytic nanoreactors for biphasic hydroformylation .
2. Synthesis of Polyimide Fibers
- Summary of Application: Bis(4-aminophenoxy) phenyl phosphine oxide (DAPOPPO), a monomer related to Bis(4-methoxyphenyl)phenylphosphine, is used in the synthesis of co-polyimide (PI) fibers .
- Methods of Application: DAPOPPO is incorporated into the PI molecular chain followed by dry-jet wet spinning .
- Results or Outcomes: The study found that the effects of DAPOPPO molar content on the atomic oxygen (AO) resistance of the fibers were significant. The PI fiber containing 40% DAPOPPO showed lower mass loss compared to those containing 0% and 20% DAPOPPO .
3. Synthesis of Nixantphos Core
- Summary of Application: An analogous nanoreactor incorporating Bis(4-methoxyphenyl)phenylphosphine (BMOPPP) has been synthesized and tested in 1-octene hydroformylation .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The study suggested that bidentate ligands, especially those with a large bite angle like xantphos, have been shown to yield higher l/b ratios, which is of primary interest for practical applications .
4. Synthesis of Phosphonium Building Blocks
- Summary of Application: Bis(4-ethynyl)phenylphosphine, a compound related to Bis(4-methoxyphenyl)phenylphosphine, is used as a precursor of phosphonium building blocks for the design of phosphorus-containing oligomers .
- Methods of Application: The synthesis involves the use of trichlorosilane in the presence of tertiary amines .
- Results or Outcomes: The study demonstrated the successful synthesis of phosphonium building blocks, which can be used in the design of phosphorus-containing oligomers .
5. Synthesis of New Porous Organic Ligands
- Summary of Application: Tris(2-methoxy-5-vinylphenyl)phosphine, a compound related to Bis(4-methoxyphenyl)phenylphosphine, is used as a monomer for the preparation of new porous organic ligands .
- Methods of Application: The synthesis involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .
- Results or Outcomes: The study demonstrated the successful synthesis of new porous organic ligands, which can be used in various applications .
6. Synthesis of Luminescent Copper (I) Complexes
- Summary of Application: A new 5-boryl-2-phosphinoimidazole PN type ligand, a compound related to Bis(4-methoxyphenyl)phenylphosphine, is used for the synthesis of luminescent copper (I) complexes .
- Methods of Application: The synthesis involves the interaction of the corresponding Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide .
- Results or Outcomes: The study demonstrated the successful synthesis of luminescent copper (I) complexes, which can be used in various applications .
4. Synthesis of Phosphonium Building Blocks
- Summary of Application: Bis(4-ethynyl)phenylphosphine, a compound related to Bis(4-methoxyphenyl)phenylphosphine, is used as a precursor of phosphonium building blocks for the design of phosphorus-containing oligomers .
- Methods of Application: The synthesis involves the use of trichlorosilane in the presence of tertiary amines .
- Results or Outcomes: The study demonstrated the successful synthesis of phosphonium building blocks, which can be used in the design of phosphorus-containing oligomers .
5. Synthesis of New Porous Organic Ligands
- Summary of Application: Tris(2-methoxy-5-vinylphenyl)phosphine, a compound related to Bis(4-methoxyphenyl)phenylphosphine, is used as a monomer for the preparation of new porous organic ligands .
- Methods of Application: The synthesis involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .
- Results or Outcomes: The study demonstrated the successful synthesis of new porous organic ligands, which can be used in various applications .
6. Synthesis of Luminescent Copper (I) Complexes
- Summary of Application: A new 5-boryl-2-phosphinoimidazole PN type ligand, a compound related to Bis(4-methoxyphenyl)phenylphosphine, is used for the synthesis of luminescent copper (I) complexes .
- Methods of Application: The synthesis involves the interaction of the corresponding Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide .
- Results or Outcomes: The study demonstrated the successful synthesis of luminescent copper (I) complexes, which can be used in various applications .
Safety And Hazards
properties
IUPAC Name |
bis(4-methoxyphenyl)-phenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2P/c1-21-16-8-12-19(13-9-16)23(18-6-4-3-5-7-18)20-14-10-17(22-2)11-15-20/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHLVZNHDIUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333845 | |
Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl)phenylphosphine | |
CAS RN |
14180-51-9 | |
Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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